molecular formula C12H14N2 B12900621 N-Isopropylcyclohepta[b]pyrrol-2-amine CAS No. 173030-10-9

N-Isopropylcyclohepta[b]pyrrol-2-amine

Cat. No.: B12900621
CAS No.: 173030-10-9
M. Wt: 186.25 g/mol
InChI Key: LIBWTCAGJBLBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopropylcyclohepta[b]pyrrol-2-amine is a heterocyclic compound that features a pyrrole ring fused with a cycloheptane ring. This compound is part of a broader class of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropylcyclohepta[b]pyrrol-2-amine typically involves multicomponent reactions (MCRs) that are efficient and environmentally friendly. One common method involves the reaction of primary amines with enoliable ketones in the presence of molecular sieves and toluene at elevated temperatures . Another approach includes the use of organocatalysts to facilitate the formation of the pyrrole ring .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. The use of metal-free multicomponent reactions is favored due to their simplicity and high yield . These methods are designed to minimize the use of hazardous solvents and reduce the number of synthetic steps, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Isopropylcyclohepta[b]pyrrol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Isopropylcyclohepta[b]pyrrol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can disrupt various biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Isopropylcyclohepta[b]pyrrol-2-amine stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its broad range of applications make it a valuable compound in both research and industry .

Properties

CAS No.

173030-10-9

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

N-propan-2-ylcyclohepta[b]pyrrol-2-amine

InChI

InChI=1S/C12H14N2/c1-9(2)13-12-8-10-6-4-3-5-7-11(10)14-12/h3-9H,1-2H3,(H,13,14)

InChI Key

LIBWTCAGJBLBKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC2=CC=CC=CC2=N1

Origin of Product

United States

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